Acetamide, N,N-dimethyl-2-(2,6-xylidino)-
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Overview
Description
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is a chemical compound with the molecular formula C12H18N2O. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetamide group attached to a dimethyl-2-(2,6-xylidino) moiety, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- typically involves the reaction of 2,6-dimethylaniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with dimethylamine to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is carefully monitored to maintain optimal conditions, and the product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halides, alkyl halides; presence of a base or catalyst.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. It can also interact with proteins and other biomolecules, altering their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)-: Similar structure but with an ethylamino group instead of a dimethylamino group.
N,N-Dimethyl-2-(2,6-xylidino)acetamide: Another closely related compound with similar properties.
Uniqueness
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
77045-28-4 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(2,6-dimethylanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-9-6-5-7-10(2)12(9)13-8-11(15)14(3)4/h5-7,13H,8H2,1-4H3 |
InChI Key |
GITDGRCAOGDHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(=O)N(C)C |
Origin of Product |
United States |
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